Propanidid

Beschreibung

An intravenous anesthetic that has been used for rapid induction of anesthesia and for maintenance of anesthesia of short duration. (From Martindale, The Extra Pharmacopoeia, 30th ed, p918)

Structure

3D Structure

Eigenschaften

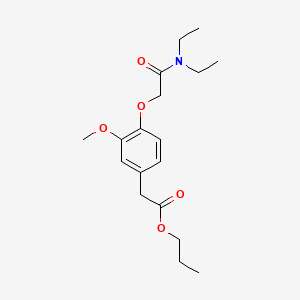

IUPAC Name |

propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-5-10-23-18(21)12-14-8-9-15(16(11-14)22-4)24-13-17(20)19(6-2)7-3/h8-9,11H,5-7,10,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJXLQUPYHWCNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048825 |

Source

|

| Record name | Propanidid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-14-3 |

Source

|

| Record name | Propanidid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanidid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanidid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanidid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanidid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANIDID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO82L471NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propanidid's Mechanism of Action on GABA(A) Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, a non-barbiturate intravenous anesthetic, exerts its pharmacological effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA(A)) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide synthesizes the current understanding of propanidid's interaction with GABA(A) receptors, detailing its mechanism of action, binding sites, and the experimental methodologies used to elucidate these properties. While specific quantitative data such as EC50 and Kd values for propanidid are not extensively available in the public domain, this guide presents the existing semi-quantitative data and provides a framework for understanding its effects on GABAergic neurotransmission.

Introduction

Propanidid is a rapid-onset, short-acting intravenous anesthetic.[1] Its clinical use has been limited due to side effects, but it remains a subject of research for its distinct pharmacological profile.[2] Like many general anesthetics, propanidid's primary molecular target is the GABA(A) receptor, a ligand-gated ion channel that mediates fast inhibitory neurotransmission.[1][3] This document provides a comprehensive overview of the molecular mechanisms underlying propanidid's action on GABA(A) receptors.

Mechanism of Action at the GABA(A) Receptor

Propanidid functions as a positive allosteric modulator of the GABA(A) receptor.[3] This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA. This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

In addition to its modulatory role, at higher concentrations, propanidid can act as a direct agonist , meaning it can directly activate the GABA(A) receptor and open the chloride channel in the absence of GABA.

Signaling Pathway of Propanidid's Positive Allosteric Modulation

The binding of propanidid to an allosteric site on the GABA(A) receptor induces a conformational change that increases the receptor's affinity for GABA or enhances the efficiency of channel gating upon GABA binding. This leads to a prolonged or more frequent opening of the chloride channel, amplifying the inhibitory signal.

Quantitative Data on Propanidid-GABA(A) Receptor Interaction

Precise EC50 and Kd values for propanidid's interaction with GABA(A) receptors are not consistently reported in the literature. However, semi-quantitative data from various studies provide insights into its potency.

| Parameter | Value | Experimental System | Reference |

| Potentiation of GABA-induced Current | |||

| Stimulation of [3H]muscimol binding | 220% of control at 0°C | Pig cerebral cortex membranes | |

| 340% of control at 37°C | Pig cerebral cortex membranes | ||

| 50% stimulation of [3H]muscimol binding | 60 µM | Pig cerebral cortex membranes | |

| Direct Activation | |||

| Direct activation of GABA(A) receptor currents | 9–221% of baseline | Xenopus oocytes expressing human α1β2γ2s GABA(A) receptors | |

| Concentration for direct activation | 0.03–1 mmol/L | Xenopus oocytes expressing human α1β2γ2s GABA(A) receptors | |

| Inhibition | |||

| IC50 for picrotoxinin inhibition of propanidid-stimulated [3H]muscimol binding | ~25 µM | Pig cerebral cortex membranes |

Experimental Protocols

The investigation of propanidid's effects on GABA(A) receptors has primarily utilized two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the functional characterization of ion channels expressed in the oocyte membrane.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human GABA(A) receptor subunits (e.g., α1, β2, γ2s). The oocytes are then incubated for 2-3 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

-

Two microelectrodes filled with a high salt solution (e.g., 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -80 mV).

-

GABA, propanidid, or a combination of both are applied to the oocyte via the perfusion system.

-

The resulting chloride currents are recorded and analyzed.

-

Radioligand Binding Assay

This method is used to study the binding of ligands to receptors. In the context of propanidid, it has been used to assess how it modulates the binding of a known GABA(A) receptor agonist, [3H]muscimol.

Methodology:

-

Membrane Preparation: A membrane preparation is isolated from a brain region rich in GABA(A) receptors, such as the cerebral cortex.

-

Incubation: The membrane preparation is incubated with the radioligand ([3H]muscimol) in the presence or absence of propanidid at various concentrations.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting, which corresponds to the amount of bound radioligand.

-

Data Analysis: The data is analyzed to determine the effect of propanidid on the binding affinity (Kd) and the number of binding sites (Bmax) for [3H]muscimol.

Propanidid Binding Site on the GABA(A) Receptor

The precise binding site of propanidid on the GABA(A) receptor has not been definitively identified through experimental structural studies. However, molecular docking simulations suggest a probable binding pocket within the transmembrane domain (TMD) of the receptor. This is consistent with the binding sites of other intravenous anesthetics like propofol and etomidate, which are known to bind at the interfaces between subunits in the TMD.

The proposed binding site for propanidid is thought to be located at the interface between subunits, where it can allosterically influence the conformational changes associated with channel gating.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo GABAA Receptor Interaction of the Propanidid Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Fleeting Anesthetic: A Technical History of Propanidid

A deep dive into the historical development, mechanism of action, and eventual withdrawal of the ultra-short-acting intravenous anesthetic, Propanidid.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the trajectory of Propanidid, a once-promising anesthetic agent that enjoyed a brief but notable period in clinical practice. Developed in the early 1960s, its rapid onset and offset of action held significant appeal. However, concerns over hypersensitivity reactions ultimately led to its withdrawal from the market, offering valuable lessons for modern drug development. This document provides a comprehensive overview of Propanidid's synthesis, mechanism of action, pharmacokinetics, and the clinical experiences that defined its history.

Introduction and Historical Context

Propanidid, a derivative of eugenol, was first introduced by Bayer in 1963.[1] It emerged as an ultra-short-acting intravenous anesthetic, offering the allure of rapid induction of anesthesia and an equally swift recovery, a desirable profile for short surgical and diagnostic procedures.[2] Marketed under trade names such as Epontol and Sombrevin, Propanidid was initially met with enthusiasm for its seemingly advantageous pharmacokinetic profile compared to the barbiturates of the era.[3] However, its time in widespread clinical use was short-lived due to reports of anaphylactoid reactions, leading to its eventual withdrawal from many markets.[1] The debate over whether these adverse reactions were attributable to the drug itself or its solubilizing agent, Cremophor EL, remains a significant aspect of its legacy.[1]

Physicochemical and Pharmacokinetic Properties

Propanidid is a pale yellow, oily liquid with poor water solubility. This necessitated its formulation in a solubilizing agent, Cremophor EL, for intravenous administration.

| Property | Value |

| Chemical Formula | C18H27NO5 |

| Molecular Weight | 337.41 g/mol |

| LogP (Octanol/Water) | 2.8 |

| Water Solubility | 0.229 mg/mL |

| Boiling Point | 210-212 °C at 0.7 mmHg |

Table 1: Physicochemical Properties of Propanidid

The most striking feature of Propanidid's pharmacokinetic profile was its ultra-short duration of action. This was primarily due to its rapid hydrolysis by plasma cholinesterases into inactive metabolites. This rapid breakdown prevented the accumulation of the drug and allowed for a quick recovery of consciousness.

| Parameter | Value (in Humans) |

| Onset of Action | 20-40 seconds |

| Duration of Anesthesia | 3-8 minutes |

| Metabolism | Rapid hydrolysis by plasma cholinesterases |

| Elimination Half-Life | Not well-established due to rapid metabolism |

Table 2: Pharmacokinetic Profile of Propanidid

Mechanism of Action: Modulating the GABAa Receptor

Propanidid exerts its anesthetic effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. The GABAa receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. When activated by GABA, it opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.

Propanidid, like other general anesthetics such as propofol, binds to a site on the GABAa receptor distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency and/or duration of chloride channel opening. The potentiation of inhibitory neurotransmission leads to the clinical effects of sedation and loss of consciousness. While the precise binding pocket on the GABAa receptor for Propanidid is not definitively established, it is understood to interact with the transmembrane domains of the receptor subunits.

References

- 1. Hypersensitivity to antineoplastic agents: mechanisms and treatment with rapid desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Survey of EXPERIMENTAL AND CLINICAL PHARMACOLOGY OF PROPANIDID | Semantic Scholar [semanticscholar.org]

- 3. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Propanidid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid is an ultra-short-acting intravenous anesthetic agent, chemically classified as a phenylacetate derivative. It was introduced in the 1960s and is recognized for its rapid onset and offset of action. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to propanidid. Detailed experimental protocols for its formulation and in vivo evaluation are presented, alongside a summary of its mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in anesthetic drug development and pharmacological research.

Chemical Structure and Properties

Propanidid, with the IUPAC name propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-methoxyphenyl}acetate, is a pale yellow oil. Its chemical structure is characterized by a substituted phenylacetic acid core.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-methoxyphenyl}acetate[1][2] |

| CAS Number | 1421-14-3[1][3] |

| Molecular Formula | C₁₈H₂₇NO₅ |

| Molecular Weight | 337.41 g/mol |

| PubChem CID | 15004 |

| ChEMBL ID | CHEMBL2105345 |

| DrugBank ID | DB13234 |

Physicochemical Properties

| Property | Value |

| Physical State | Pale yellow oil |

| Melting Point | <25 °C |

| Boiling Point | 210-212 °C at 0.7 mmHg |

| Water Solubility | 0.229 mg/mL (predicted) |

| logP | 2.8 (predicted) |

| pKa (Strongest Acidic) | 16.59 (predicted) |

| pKa (Strongest Basic) | -4.6 (predicted) |

Pharmacology

Mechanism of Action

Propanidid exerts its anesthetic effects by acting as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Upon binding of GABA, the receptor's chloride ion channel opens, leading to hyperpolarization of the neuron and a decrease in its excitability. Propanidid enhances the effect of GABA, leading to increased chloride conductance and a more pronounced inhibitory effect. This potentiation of GABAergic neurotransmission is the basis for its anesthetic properties.

Signaling Pathway of Propanidid at the GABAA Receptor

Caption: Propanidid acts as a positive allosteric modulator of the GABA-A receptor.

Pharmacokinetics

-

Absorption: Propanidid is administered intravenously, leading to rapid absorption and distribution.

-

Distribution: Due to its lipophilic nature, it readily crosses the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: The primary metabolic pathway for propanidid is hydrolysis of its ester linkage by plasma and liver esterases. This rapid breakdown is responsible for its ultra-short duration of action. The main metabolite is 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxy-benzeneacetic acid.

-

Excretion: The metabolites of propanidid are primarily excreted by the kidneys.

Pharmacodynamics

-

Onset of Action: Anesthesia is induced within 20-30 seconds following intravenous injection.

-

Duration of Action: The anesthetic effect is brief, typically lasting for 6-8 minutes.

-

Effects: Propanidid induces a rapid loss of consciousness. It has been reported to cause a brief period of hyperventilation followed by respiratory depression. Hypotension and tachycardia can also occur.

Experimental Protocols

Synthesis of Propanidid

A general synthetic approach for propanidid involves a multi-step process:

-

Alkylation: 4-hydroxy-3-methoxybenzaldehyde (vanillin) is alkylated with an N,N-diethyl-2-chloroacetamide to form 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxybenzaldehyde.

-

Oxidation: The aldehyde group is then oxidized to a carboxylic acid, yielding 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxybenzoic acid.

-

Esterification: Finally, the carboxylic acid is esterified with propanol to produce propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate (propanidid).

Logical Workflow for Propanidid Synthesis

Caption: General synthetic route for propanidid.

Preparation of Intravenous Formulation

Propanidid is poorly soluble in water and requires a solubilizing agent for intravenous administration.

Cremophor EL-based Formulation: Historically, propanidid was formulated as a 5% solution in a 20% aqueous solution of polyoxyethylated castor oil (Cremophor EL). However, Cremophor EL has been associated with anaphylactoid reactions.

Liposomal Formulation: To avoid the adverse effects of Cremophor EL, liposomal formulations have been investigated.

Experimental Protocol for Liposomal Propanidid Preparation:

-

Lipid Film Hydration: A mixture of lipids (e.g., phospholipids and cholesterol) is dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer containing propanidid by gentle agitation. This process forms multilamellar vesicles (MLVs).

-

Sonication/Extrusion: To produce smaller, more uniform vesicles, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

-

Purification: Unencapsulated propanidid is removed by methods such as dialysis or gel filtration.

In Vivo Anesthetic Activity Assessment in Swine

Objective: To evaluate the anesthetic efficacy and hemodynamic effects of a liposomal propanidid formulation compared to a Cremophor EL-based formulation and propofol.

Animals: Eighteen pigs are randomly assigned to three groups (n=6 per group).

Procedure:

-

Anesthesia Induction:

-

Group 1 (Liposomal Propanidid): 60 mg/kg intravenous bolus.

-

Group 2 (Cremophor EL Propanidid): 15 mg/kg intravenous bolus.

-

Group 3 (Propofol): 5 mg/kg intravenous bolus.

-

-

Anesthesia Maintenance:

-

Group 1: Continuous infusion of 400 mg/kg/h.

-

Group 2: Continuous infusion of 100 mg/kg/h.

-

Group 3: Continuous infusion of 20 mg/kg/h.

-

-

Monitoring: Arterial and pulmonary artery catheters are placed for invasive hemodynamic monitoring (arterial pressure, pulmonary arterial pressure, cardiac output). Heart rate, ECG, and capnography are also monitored.

-

Blood Sampling: Blood samples are collected for the measurement of plasma catecholamines, cortisol, and histamine levels.

-

Data Analysis: Hemodynamic parameters and stress hormone levels are compared between the groups.

Experimental Workflow for In Vivo Anesthesia Study

Caption: Workflow for the in vivo evaluation of propanidid formulations.

Analytical Methods

Determination of Propanidid in Biological Samples

Gas chromatography (GC) is a suitable method for the quantitative analysis of propanidid in biological matrices such as plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline:

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Plasma samples are alkalinized and extracted with an organic solvent (e.g., diethyl ether or a hexane/isoamyl alcohol mixture).

-

Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample cleanup and concentration. A suitable sorbent is chosen to retain propanidid, which is then eluted with an appropriate solvent.

-

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation from endogenous plasma components.

-

Injection: A splitless injection mode is typically used for trace analysis.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected ion monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. Characteristic ions of propanidid are monitored.

-

-

Quantification: A calibration curve is constructed using standards of known propanidid concentrations, and an internal standard is used to correct for variations in extraction efficiency and injection volume.

Conclusion

Propanidid remains a significant compound of interest for its ultra-short-acting anesthetic properties. This guide has provided a detailed overview of its chemical structure, properties, and pharmacological profile, with a focus on its action at the GABAA receptor. The experimental protocols outlined for its formulation and in vivo assessment offer a framework for further research and development in the field of anesthesiology. The analytical methods described are crucial for pharmacokinetic and metabolic studies. While propanidid itself is no longer in widespread clinical use due to adverse effects associated with its original formulation, understanding its characteristics can inform the development of new, safer anesthetic agents.

References

- 1. [Anesthesiologic efficacy of propanidid as a liposome dispersion. An experimental study with rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Anesthesia with propanidid in a liposomal preparation. An experimental study in swine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Studies of Propanidid (FBA 1420): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Pharmacological Profile

Propanidid, a derivative of eugenol, was introduced as a non-barbiturate intravenous anesthetic. Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA, leading to rapid central nervous system depression. Additionally, Propanidid acts as a competitive inhibitor of plasma cholinesterase, which is responsible for its rapid metabolism and short duration of action.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from early clinical evaluations of Propanidid.

Table 1: Induction Dose and Onset of Anesthesia

| Study | Number of Patients | Induction Dose (mg/kg) | Mean Onset of Anesthesia (seconds) |

| Wynands & Burfoot (1965) | 100 | 5 - 7 | 30 |

| Clarke & Dundee (1966) (Review) | Various studies | 5 - 10 | 20 - 40 |

| Group Trial (1966) | 250 | 5 - 7 | Not specified |

Table 2: Duration of Anesthesia and Recovery

| Study | Mean Duration of Anesthesia (minutes) | Mean Time to Ambulation (minutes) |

| Wynands & Burfoot (1965) | 3 - 5 | 15 - 20 |

| Clarke & Dundee (1966) (Review) | 4 - 6 | 20 - 30 |

| Group Trial (1966) | ~4 | Not specified |

Table 3: Hemodynamic Effects

| Study | Mean Change in Systolic Blood Pressure | Mean Change in Heart Rate |

| Wynands & Burfoot (1965) | ↓ 10-20 mmHg | ↑ 10-20 beats/min |

| Clarke & Dundee (1966) (Review) | Variable fall | Increase |

| Group Trial (1966) | Fall in most patients | Increase in most patients |

Experimental Protocols

A Clinical Study of Propanidid (FBA 1420) by Wynands & Burfoot (1965)

-

Patient Population: 100 adult patients scheduled for minor surgical procedures. Patients were premedicated with meperidine and atropine.

-

Induction of Anesthesia: Anesthesia was induced with a single intravenous injection of a 5% solution of Propanidid at a dose of 5 to 7 mg/kg of body weight, administered over 10 to 15 seconds.

-

Monitoring:

-

Blood pressure and pulse rate were recorded at 1-minute intervals for the first 5 minutes, and then every 5 minutes until the patient was fully awake.

-

Respiratory rate and depth were observed continuously.

-

The time of injection, loss of consciousness (defined by the loss of the eyelash reflex), duration of apnea, and time to awakening (defined by the ability to obey simple commands) were recorded.

-

-

Data Analysis: The study reported the mean and range of the observed parameters.

Group Trial of Propanidid as an Intravenous Anaesthetic (1966)

-

Patient Population: 250 patients undergoing minor gynecological procedures.

-

Induction of Anesthesia: Propanidid was administered intravenously at a dose of 5 to 7 mg/kg.

-

Methodology: This was a multi-center trial to assess the efficacy and side effects of Propanidid in a larger patient population. The exact monitoring protocols were determined by each participating center but generally included monitoring of cardiovascular and respiratory parameters.

-

Data Collection: Data on the quality of anesthesia, incidence of side effects (such as hyperventilation, hypotension, and venous sequelae), and recovery times were collected and analyzed.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Propanidid's modulation of the GABA-A receptor signaling pathway.

Caption: Workflow of Propanidid's rapid metabolism and elimination.

Caption: A generalized workflow of the early clinical trials of Propanidid.

References

Propanidid: A Technical Guide for Drug Development Professionals

An In-depth Review of the Pharmacology, and Clinical Application of a Pioneering Intravenous Anesthetic

Abstract

Propanidid, a derivative of eugenol, is an ultra-short-acting intravenous anesthetic agent first introduced in the 1960s.[1][2] It gained initial popularity due to its rapid onset and short duration of action, a result of its swift hydrolysis by plasma and liver cholinesterases.[3] Its primary mechanism of action is the potentiation of the inhibitory effects of γ-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] Despite its favorable pharmacokinetic profile, Propanidid was withdrawn from many markets due to a notable incidence of anaphylactoid reactions, largely attributed to its solubilizing agent, Cremophor EL. This technical guide provides a comprehensive overview of Propanidid, focusing on its core pharmacology, primary use cases, and the experimental methodologies used to characterize it. This document is intended for researchers, scientists, and drug development professionals interested in the history and properties of intravenous anesthetics and the development of novel GABAergic modulators.

Core Pharmacology

Mechanism of Action

Propanidid is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its anesthetic effects are mediated by enhancing the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

dot

Caption: Propanidid's signaling pathway at the GABA-A receptor.

Pharmacodynamics

Propanidid's interaction with the GABA-A receptor has been characterized in vitro. Studies using [3H]muscimol, a GABA-A receptor agonist, demonstrated that Propanidid enhances agonist binding in a concentration-dependent manner.

| Parameter | Value | Experimental Context |

| 50% Stimulation of [3H]muscimol binding | 60 µM | Membrane preparation from pig cerebral cortex at 0°C |

| Picrotoxinin IC50 | ~25 µM | Inhibition of Propanidid-stimulated [3H]muscimol binding |

Data sourced from Biochemical Journal (1984).

Pharmacokinetics

Propanidid is characterized by its rapid onset and very short duration of action, which is a direct result of its rapid metabolism.

| Parameter | Value/Description |

| Absorption | Rapidly absorbed following intravenous administration. |

| Distribution | Information on the volume of distribution is not extensively detailed in the reviewed literature. |

| Metabolism | Primarily hydrolyzed by plasma and liver cholinesterases to an inactive carboxylic acid metabolite. |

| Elimination | The half-life of Propanidid is very short, contributing to its ultra-short-acting profile. Specific quantitative data on clearance rates are not consistently reported in the available literature. |

| Onset of Action | 20-30 seconds after injection. |

| Duration of Action | 6-8 minutes. |

Primary Use Cases & Clinical Data

Propanidid was primarily used for the induction of general anesthesia and for providing anesthesia for short surgical or diagnostic procedures.

| Clinical Parameter | Observation | Dosage |

| Anesthetic Induction | Rapid and smooth induction of anesthesia. | 5-10 mg/kg intravenously. |

| Cardiovascular Effects | A notable drop in blood pressure, with reports of a 33% decrease in the first minute post-injection, which was typically rapidly corrected. | 5-10 mg/kg. |

| Adverse Effects | Anaphylactoid reactions were a significant concern, with an incidence reported to be between 1:500 and 1:17,000. These reactions were often attributed to the solubilizing agent, Cremophor EL. | Not dose-dependent. |

Clinical data compiled from various clinical studies and reviews.

Experimental Protocols

GABA-A Receptor Binding Assay

The following is a generalized protocol for a GABA-A receptor binding assay, based on standard methodologies, to assess the effect of a compound like Propanidid.

Objective: To determine the effect of Propanidid on the binding of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) to neuronal membranes.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]muscimol (radioligand)

-

Propanidid (test compound)

-

GABA (for non-specific binding determination)

-

Scintillation fluid

-

Centrifuge, scintillation counter, filtration apparatus

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA.

-

-

Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of [3H]muscimol in the presence of varying concentrations of Propanidid.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.

-

Incubate at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data to determine the effect of Propanidid on [3H]muscimol binding (e.g., calculate EC50 for stimulation).

-

dot

Caption: A generalized workflow for a GABA-A receptor binding assay.

Two-Electrode Voltage Clamp Electrophysiology

The following protocol outlines a standard method for assessing the modulatory effects of Propanidid on GABA-A receptors expressed in Xenopus oocytes.

Objective: To characterize the electrophysiological effects of Propanidid on GABA-A receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2s)

-

Two-electrode voltage clamp setup

-

Perfusion system

-

Frog Ringer's solution

-

GABA solution

-

Propanidid solution

Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply GABA at a concentration that elicits a submaximal current response (e.g., EC10-20).

-

Co-apply varying concentrations of Propanidid with the GABA solution.

-

Record the changes in the GABA-evoked current in the presence of Propanidid.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Propanidid.

-

Normalize the current amplitudes to the control GABA response.

-

Construct concentration-response curves for Propanidid's modulatory effect.

-

Calculate the EC50 for potentiation and the maximum potentiation effect.

-

Synthesis and Formulation

Propanidid is a pale yellow oil that is practically insoluble in water. For intravenous administration, it was formulated as a 5% solution in Cremophor EL, a polyoxyethylated castor oil, which acted as a solubilizing agent. This formulation was a key factor in the subsequent withdrawal of the drug due to hypersensitivity reactions associated with Cremophor EL.

Conclusion

Propanidid represents a significant milestone in the history of intravenous anesthesia. Its development highlighted the potential for ultra-short-acting agents with a metabolic profile independent of hepatic oxidation. While its clinical use was ultimately curtailed by adverse effects related to its formulation, the study of Propanidid has provided valuable insights into the pharmacology of GABA-A receptor modulators. For drug development professionals, the story of Propanidid serves as a crucial case study on the importance of formulation and the potential for excipients to influence the safety profile of a drug. The rapid onset and offset of Propanidid's effects remain desirable characteristics for modern anesthetics, and understanding its mechanism and limitations can inform the design of future generations of GABAergic drugs with improved safety and tolerability.

References

- 1. karger.com [karger.com]

- 2. Propanidid - Wikipedia [en.wikipedia.org]

- 3. Steady-state activation and modulation of the synaptic-type α1β2γ2L GABAA receptor by combinations of physiological and clinical ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A clinical study of propanidid (FBA 1420) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Table of volume of distribution for drugs - Wikipedia [en.wikipedia.org]

Propanidid: A Technical Guide to its Discovery and Synthesis

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, an ultra-short-acting intravenous general anesthetic, was a notable development in the field of anesthesiology in the 1960s. Developed by Bayer, its rapid onset and short duration of action offered significant advantages for certain medical procedures. This technical guide provides a comprehensive overview of the discovery of propanidid, detailing the key scientific contributions and the historical context of its development. Furthermore, it outlines a detailed, three-step chemical synthesis pathway for propanidid, commencing from the readily available precursor, homovanillic acid. This guide includes explicit experimental protocols for each synthetic step, quantitative data presented in tabular format, and detailed characterization of the final product and key intermediates using modern spectroscopic techniques. Visual diagrams generated using Graphviz (DOT language) are provided to illustrate the logical flow of the synthesis.

Discovery and Development

Propanidid was first introduced by the German pharmaceutical company Bayer in 1963.[1] The invention is credited to a team of scientists including Rudolf Hiltmann, Heinrich Wollweber, Friedrich Hoffmeister, and Wolfgang Wirth, as detailed in their United States Patent 3,086,978, assigned to Farbenfabriken Bayer Aktiengesellschaft. Marketed under trade names such as Epontol and Fabantol, propanidid gained initial popularity as an ultra-short-acting anesthetic.[1]

Its clinical use, however, was short-lived due to a significant number of anaphylactic reactions observed in patients. These adverse reactions were largely attributed to the solubilizing agent, Cremophor EL, used in its formulation, rather than the propanidid molecule itself.[1] Despite its withdrawal from the market, the study of propanidid has contributed to the understanding of anesthetic agents and the importance of formulation in drug safety.

Chemical Synthesis Pathway

The synthesis of propanidid can be efficiently achieved through a three-step process starting from 4-hydroxy-3-methoxyphenylacetic acid, commonly known as homovanillic acid. The synthesis involves:

-

Esterification of homovanillic acid with propanol to form the intermediate propyl 4-hydroxy-3-methoxyphenylacetate.

-

Synthesis of the key intermediate , 2-chloro-N,N-diethylacetamide, from chloroacetyl chloride and diethylamine.

-

Williamson Ether Synthesis of the propyl 4-hydroxy-3-methoxyphenylacetate with 2-chloro-N,N-diethylacetamide to yield the final product, propanidid.

The logical flow of this synthesis is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of Propyl 4-hydroxy-3-methoxyphenylacetate

This step involves the Fischer-Speier esterification of homovanillic acid with propanol, catalyzed by a strong acid.

Diagram of the Experimental Workflow for Step 1:

Methodology:

-

To a solution of homovanillic acid (1 equivalent) in an excess of n-propanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess propanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure propyl 4-hydroxy-3-methoxyphenylacetate.

Step 2: Synthesis of 2-chloro-N,N-diethylacetamide

This intermediate is prepared by the reaction of chloroacetyl chloride with diethylamine.

Diagram of the Experimental Workflow for Step 2:

Methodology:

-

Dissolve diethylamine (2 equivalents) in an inert solvent such as dichloromethane in a flask cooled in an ice bath.

-

Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield 2-chloro-N,N-diethylacetamide.

Step 3: Synthesis of Propanidid (Williamson Ether Synthesis)

The final step involves the reaction of the phenolic intermediate with the chloroacetamide derivative in the presence of a base.

Diagram of the Experimental Workflow for Step 3:

Methodology:

-

To a solution of propyl 4-hydroxy-3-methoxyphenylacetate (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base such as anhydrous potassium carbonate (1.5 equivalents).

-

Add 2-chloro-N,N-diethylacetamide (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude propanidid by column chromatography on silica gel to obtain the final product.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Reference |

| Propyl 4-hydroxy-3-methoxyphenylacetate | C₁₂H₁₆O₄ | 224.25 | ~85-95% | General Esterification |

| 2-chloro-N,N-diethylacetamide | C₆H₁₂ClNO | 149.62 | ~70-85% | Amide Formation |

| Propanidid | C₁₈H₂₇NO₅ | 337.41 | ~60-75% | Williamson Ether Synthesis |

Spectroscopic Data and Characterization

Propanidid (Propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate)

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85-6.70 (m, 3H, Ar-H), 4.65 (s, 2H, O-CH₂-CO), 4.05 (t, J=6.7 Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.55 (s, 2H, Ar-CH₂), 3.40 (q, J=7.1 Hz, 4H, N-(CH₂-CH₃)₂), 1.65 (sext, J=7.4 Hz, 2H, O-CH₂-CH₂-CH₃), 1.15 (t, J=7.1 Hz, 6H, N-(CH₂-CH₃)₂), 0.90 (t, J=7.4 Hz, 3H, O-CH₂-CH₂-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.0, 167.5, 149.5, 146.0, 127.0, 121.0, 114.0, 112.5, 68.0, 66.5, 56.0, 41.5, 41.0, 22.0, 14.0, 13.0, 10.5.

-

IR (KBr, cm⁻¹): 2970 (C-H), 1735 (C=O, ester), 1645 (C=O, amide), 1590, 1510 (C=C, aromatic), 1260, 1140 (C-O).

-

Mass Spectrometry (EI, m/z): 337 (M⁺), 264, 194, 151, 100.[1]

Propyl 4-hydroxy-3-methoxyphenylacetate

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.80-6.65 (m, 3H, Ar-H), 5.60 (s, 1H, OH), 4.05 (t, J=6.7 Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.50 (s, 2H, Ar-CH₂), 1.65 (sext, J=7.4 Hz, 2H, O-CH₂-CH₂-CH₃), 0.90 (t, J=7.4 Hz, 3H, O-CH₂-CH₂-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.5, 146.5, 145.0, 126.5, 121.5, 114.5, 111.5, 66.5, 56.0, 41.0, 22.0, 10.5.

-

IR (KBr, cm⁻¹): 3400 (O-H), 2960 (C-H), 1730 (C=O, ester), 1600, 1515 (C=C, aromatic), 1270, 1150 (C-O).

-

Mass Spectrometry (EI, m/z): 224 (M⁺), 182, 151, 123.[2]

2-chloro-N,N-diethylacetamide

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.05 (s, 2H, Cl-CH₂), 3.35 (q, J=7.2 Hz, 4H, N-(CH₂-CH₃)₂), 1.15 (t, J=7.2 Hz, 6H, N-(CH₂-CH₃)₂).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.0, 42.0, 41.5, 41.0, 14.0, 12.5.

-

IR (Neat, cm⁻¹): 2975 (C-H), 1650 (C=O, amide), 1430, 1280, 770 (C-Cl).

-

Mass Spectrometry (EI, m/z): 149 (M⁺), 114, 100, 72, 58.

Conclusion

Propanidid represents a significant milestone in the history of anesthetic drug development. While its clinical application was ultimately limited, the synthetic chemistry and pharmacological properties of propanidid continue to be of interest to researchers in medicinal chemistry and drug development. The three-step synthesis pathway detailed in this guide provides a clear and reproducible method for obtaining this compound for research purposes. The provided experimental protocols, quantitative data, and spectroscopic characterizations offer a comprehensive resource for scientists working in this area. The logical diagrams of the synthesis pathway and experimental workflows serve to further clarify the process, making this guide a valuable tool for both educational and practical applications in the laboratory.

References

Initial In-Vitro Efficacy of Propanidid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, an ultra-short-acting intravenous anesthetic, primarily exerts its efficacy through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a technical overview of the initial in-vitro studies that have defined our understanding of Propanidid's mechanism of action. Key experimental data on its interaction with GABAA receptors are presented, alongside detailed experimental protocols. Furthermore, this guide discusses secondary in-vitro effects, including the inhibition of acetylcholinesterase and its metabolic fate, summarizing the current state of knowledge from foundational studies.

Core Mechanism of Action: GABAA Receptor Modulation

Propanidid's primary anesthetic and sedative-hypnotic effects are attributed to its action as a positive allosteric modulator of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4] In-vitro studies have demonstrated that Propanidid enhances the function of these receptors, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This increase in inhibition at the cellular level translates to the observed anesthetic effects at the macroscopic level.

In-Vitro Electrophysiological Data

Initial in-vitro efficacy studies have quantified the effect of Propanidid on GABAA receptors expressed in Xenopus oocytes. These studies utilized the two-electrode voltage clamp technique to measure the potentiation of GABA-induced currents in the presence of varying concentrations of Propanidid.

Table 1: In-Vitro Efficacy of Propanidid on Human GABAA (α1β2γ2s) Receptors

| Propanidid Concentration (mmol/L) | Direct Activation (% of GABA 20 µmol/L Response) | Potentiation of GABA 20 µmol/L Response (%) |

| 0.001 | Not Reported | ~125% |

| 0.01 | Not Reported | ~200% |

| 0.1 | Not Reported | ~350% |

| 1 | ~50% | ~500% |

Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.[3]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The following protocol outlines the key steps for assessing the in-vitro efficacy of Propanidid on GABAA receptors expressed in Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes are surgically harvested from anesthetized Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2s).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

A baseline response is established by applying a known concentration of GABA (e.g., 20 µmol/L).

-

Propanidid is then co-applied with GABA at various concentrations to determine its potentiating effect.

-

Direct activation is assessed by applying Propanidid in the absence of GABA.

-

-

Data Analysis: The potentiation of the GABA-induced current by Propanidid is measured and typically expressed as a percentage increase over the baseline GABA response.

Figure 1: Propanidid's Mechanism of Action at the GABAA Receptor.

Figure 2: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Studies.

Secondary In-Vitro Effects

Inhibition of Acetylcholinesterase

In-vitro studies have identified Propanidid as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action has been observed for serum cholinesterase, as well as for acetylcholinesterase found at the neuromuscular plaque and in the brain.

Metabolic Fate: Rapid Hydrolysis

The ultra-short duration of action of Propanidid is a direct consequence of its rapid metabolism. In-vitro studies using various tissue homogenates have demonstrated that Propanidid is quickly hydrolyzed to its inactive carboxylic acid metabolite.

These studies have shown that the rate of hydrolysis is most rapid in liver homogenates, indicating that the liver is the primary site of Propanidid's metabolic inactivation. The hydrolysis by blood and serum esterases is reported to be significantly slower. While the rapid nature of this metabolic degradation is well-established, specific quantitative in-vitro metabolic stability data, such as half-life (t1/2) or intrinsic clearance (CLint) in liver microsomes or hepatocytes, are not detailed in the foundational literature.

Figure 3: Conceptual Diagram of Propanidid's Metabolic Inactivation.

Conclusion

The initial in-vitro studies of Propanidid have firmly established its primary mechanism of action as a potent positive allosteric modulator of GABAA receptors. Electrophysiological data quantitatively support this, providing a clear concentration-dependent effect. While secondary effects, such as the inhibition of acetylcholinesterase and its rapid metabolic hydrolysis, have been identified, the available literature from these early studies is more qualitative in nature. For drug development professionals, these findings underscore the importance of the GABAergic system as the principal target for Propanidid's anesthetic properties and highlight its rapid clearance as a key pharmacokinetic feature. Further quantitative characterization of its metabolic pathways and off-target effects would be beneficial for a more comprehensive in-vitro profile.

References

- 1. Metabolic degradation of propanidid by various tissues. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of intrinsic clearance in liver microsomes and hepatocytes from rats and humans: evaluation of free fraction and uptake in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of in vivo hepatic extraction ratio from in vitro metabolism by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eugenol - Wikipedia [en.wikipedia.org]

Propanidid: A Comprehensive Pharmacology and Biochemistry Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, a derivative of eugenol, is an ultra-short-acting intravenous anesthetic agent.[1][2] This technical guide provides an in-depth overview of the pharmacology and biochemistry of propanidid, focusing on its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and metabolic pathways. The document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of key biological processes.

Introduction

Introduced in the 1960s, propanidid offered rapid induction of anesthesia and a short duration of action, attributed to its fast metabolism.[2][3] However, reports of anaphylactic reactions, largely associated with its solubilizing agent, Cremophor EL, led to its withdrawal from many markets.[3] Despite its limited clinical use today, the study of propanidid's interactions with neuronal targets remains valuable for the development of novel anesthetic agents. This guide delves into the core pharmacological and biochemical characteristics of propanidid.

Physicochemical Properties

Propanidid is a phenylacetate derivative with the IUPAC name propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₇NO₅ | |

| Molecular Weight | 337.4 g/mol | |

| CAS Number | 1421-14-3 | |

| Appearance | Yellowish oil |

Pharmacology

Mechanism of Action

Propanidid exerts its anesthetic effects through two primary mechanisms: potentiation of GABAergic inhibition and inhibition of acetylcholinesterase.

The principal mechanism of propanidid's anesthetic action is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions (Cl⁻) into the neuron, leading to hyperpolarization and inhibition of neuronal firing. Propanidid enhances the effect of GABA, increasing the frequency of chloride channel opening and prolonging the inhibitory postsynaptic current. This potentiation of GABAergic neurotransmission is a hallmark of many general anesthetics.

Propanidid also acts as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, propanidid increases the concentration and duration of action of acetylcholine at the synaptic cleft. This action may contribute to some of its physiological effects, although its primary anesthetic action is attributed to its effects on GABAA receptors.

Pharmacodynamics

The pharmacodynamic effects of propanidid are characterized by a rapid onset and short duration of anesthesia.

| Parameter | Value | Description |

| Onset of Action | 20-30 seconds | Time to induce anesthesia after intravenous administration. |

| Duration of Action | 3-8 minutes | Duration of anesthetic effect from a single bolus dose. |

| GABAA Receptor Modulation | ||

| EC₅₀ (GABA potentiation) | ~26 µM | Effective concentration for 50% potentiation of GABA-mediated current. |

| Acetylcholinesterase Inhibition | ||

| Inhibition Type | Competitive | Propanidid competes with acetylcholine for the active site of AChE. |

| I₅₀ (Serum Cholinesterase) | Lower than for AChE | Concentration for 50% inhibition is lower for serum cholinesterase than for acetylcholinesterase at the neuromuscular plaque. |

Pharmacokinetics

The pharmacokinetic profile of propanidid is defined by its rapid distribution and extremely fast metabolic clearance.

| Parameter | Value | Description |

| Absorption | N/A | Administered intravenously. |

| Distribution | ||

| Protein Binding | Not extensively documented | |

| Metabolism | ||

| Primary Route | Hydrolysis | Rapidly broken down by esterases. |

| Primary Site | Liver | The liver is the main site of metabolism. |

| Enzymes | Esterases | Primarily plasma and liver esterases. |

| Elimination | ||

| Half-life | Very short | Contributes to the short duration of action. |

| Excretion | Renal | Metabolites are excreted in the urine. |

Biochemistry

Metabolism

The ultra-short duration of action of propanidid is a direct consequence of its rapid metabolic inactivation. The primary metabolic pathway is hydrolysis of the ester linkage by non-specific esterases, predominantly in the liver and to a lesser extent in the plasma. This process yields an inactive carboxylic acid metabolite, 4-(2-[diethylamino]-2-oxoethoxy)-3-methoxy-benzeneacetic acid (DOMBA), and propanol.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for GABAA Receptor Modulation

This protocol describes the methodology to assess the modulatory effects of propanidid on GABAA receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes expressing human GABAA receptors (e.g., α1β2γ2s subunits)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl

-

Perfusion system

-

Recording chamber

-

Frog Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.4)

-

GABA stock solution

-

Propanidid stock solution

Procedure:

-

Place a GABAA receptor-expressing oocyte in the recording chamber and perfuse with Frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline inward current.

-

Wash out the GABA with Frog Ringer's solution until the current returns to baseline.

-

Co-apply the same concentration of GABA with varying concentrations of propanidid.

-

Record the peak inward current for each propanidid concentration.

-

Calculate the potentiation of the GABA-evoked current by propanidid relative to the baseline GABA response.

-

Plot the concentration-response curve and determine the EC₅₀ for propanidid's modulatory effect.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of propanidid on acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Propanidid stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare serial dilutions of propanidid in phosphate buffer.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Propanidid solution (or buffer for control)

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm kinetically over several minutes.

-

The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each propanidid concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the propanidid concentration to determine the IC₅₀ value.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the procedure to assess the metabolic stability of propanidid in human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

Propanidid

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-warm the master mix and HLM to 37°C.

-

Initiate the metabolic reaction by adding HLM to the master mix containing propanidid at a known concentration.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of propanidid.

-

Plot the natural logarithm of the percentage of remaining propanidid versus time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion

Propanidid, despite its historical clinical challenges, remains a pharmacologically significant molecule. Its dual action on GABAA receptors and acetylcholinesterase, coupled with its rapid metabolism, provides a unique profile for studying the principles of anesthesia and drug metabolism. The information and protocols detailed in this guide offer a comprehensive resource for researchers and scientists in the field, facilitating further investigation into the biochemical and pharmacological properties of propanidid and the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Structural Analogs of Propanidid for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, an ultra-short-acting intravenous anesthetic, has served as a pivotal scaffold for the development of novel anesthetic agents. Although its clinical use was curtailed due to adverse reactions associated with its formulation, its unique chemical structure and rapid metabolism have inspired the exploration of structural analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the structural analogs of Propanidid, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Propanidid, a derivative of eugenol, was introduced as an intravenous anesthetic in the 1960s. It is characterized by a rapid onset and short duration of action, which is attributed to its rapid hydrolysis by plasma and tissue esterases. The primary mechanism of action for Propanidid and its analogs is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

The development of structural analogs has primarily focused on retaining the favorable pharmacokinetic properties of Propanidid while mitigating its adverse effects. A key example is AZD-3043, a structural analog designed with a metabolically labile ester moiety to ensure rapid and predictable clearance. This guide will delve into the core structural features of Propanidid and its analogs, their synthesis, and their interaction with the GABA-A receptor.

Core Structure and Mechanism of Action

The core structure of Propanidid consists of a substituted phenylacetate moiety. Modifications to this core have been explored to optimize potency, duration of action, and safety.

Mechanism of Action at the GABA-A Receptor

Propanidid and its analogs act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of inhibitory neurotransmission results in the sedative and hypnotic effects characteristic of these compounds. The specific binding site for Propanidid on the GABA-A receptor is believed to be located within the transmembrane domain, at the interface between subunits.

Figure 1: Signaling pathway of Propanidid analogs at the GABA-A receptor.

Synthesis of Propanidid Analogs

The synthesis of Propanidid and its analogs generally involves the etherification of a substituted phenol followed by esterification. A representative synthetic scheme is provided below.

General Synthetic Protocol

A common route for synthesizing Propanidid analogs involves the reaction of a substituted phenol with an α-halo-N,N-diethylacetamide to form an intermediate ether, which is then esterified.

Figure 2: General synthetic workflow for Propanidid analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

Synthesis of Propyl 2-(4-((2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate)

-

Step 1: Synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetic acid. Vanillylmandelic acid is reduced with hydriodic acid and red phosphorus.

-

Step 2: Esterification. The resulting acid is esterified with propanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield propyl 2-(4-hydroxy-3-methoxyphenyl)acetate.

-

Step 3: Etherification. The phenolic hydroxyl group is then etherified by reacting with 2-chloro-N,N-diethylacetamide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the final product.

-

Purification: The crude product is purified by column chromatography on silica gel.

Structure-Activity Relationships (SAR)

The anesthetic activity of Propanidid analogs is influenced by various structural modifications.

| Modification | Effect on Activity | Rationale |

| Ester Chain Length | Optimal activity with propyl ester. Shorter or longer chains may decrease potency. | Affects lipid solubility and interaction with the binding pocket. |

| Amide Substituents | Diethyl substitution on the amide is common. Alterations can impact metabolism and potency. | Influences the rate of hydrolysis by esterases and binding affinity. |

| Phenyl Ring Substituents | Methoxy group at position 3 is generally conserved. Other substitutions can alter potency and selectivity. | Electronic and steric effects can influence binding to the GABA-A receptor. |

| Introduction of Heterocycles | Replacing the diethylamide with a heterocyclic moiety can improve water solubility. | May alter pharmacokinetic properties and receptor subtype selectivity. |

Pharmacological Evaluation

The pharmacological effects of Propanidid analogs are typically assessed through a combination of in vitro and in vivo assays.

In Vitro Assays: GABA-A Receptor Modulation

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is the gold standard for characterizing the interaction of compounds with ion channels like the GABA-A receptor.

Experimental Protocol:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA at a concentration that elicits a submaximal current (EC10-EC20).

-

Co-apply the Propanidid analog with GABA and measure the potentiation of the GABA-induced current.

-

Construct concentration-response curves to determine the EC50 of the analog.

-

Figure 3: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) assay.

In Vivo Assays: Anesthetic Potency

Loss of Righting Reflex (LORR) in Rodents

This is a common behavioral assay to assess the hypnotic effects of anesthetic agents.

Experimental Protocol:

-

Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.

-

Drug Administration: Administer the Propanidid analog intravenously (e.g., via tail vein).

-

Assessment of LORR: Immediately after administration, place the animal on its back. The inability to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex.

-

Duration of LORR: Record the time from the loss of the righting reflex until its return.

-

Dose-Response: Test a range of doses to determine the ED50 (the dose required to produce LORR in 50% of the animals).

Quantitative Data

The following table summarizes available quantitative data for Propanidid and a key analog. A comprehensive dataset for a full series of analogs is a critical area for future research.

| Compound | Assay | Parameter | Value | Reference |

| Propanidid | In vivo (human) | Anesthetic Induction Dose | 5-10 mg/kg | [General Pharmacology Texts] |

| AZD-3043 | In vitro (GABA-A Receptor) | EC50 (potentiation of GABA) | ~36 µM | [1] |

| Compound 5j * | In vitro (GABA-A Receptor) | EC50 (potentiation of GABA) | 12.0 µM | [1] |

*Compound 5j is a fluorine-substituted phenyl acetate derivative that shares a carboxylic acid metabolite with AZD-3043.

Conclusion and Future Directions

The structural backbone of Propanidid continues to be a valuable template for the design of novel, ultra-short-acting intravenous anesthetics. The development of analogs like AZD-3043 highlights the potential for creating agents with rapid and predictable recovery profiles. Future research should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broader range of analogs to establish clear structure-activity relationships.

-

Receptor subtype selectivity: Investigating the selectivity of new analogs for different GABA-A receptor subtypes to potentially reduce side effects.

-

Pharmacokinetic optimization: Fine-tuning the metabolic lability to achieve desired onset and duration of action for various clinical applications.

-

Formulation development: Exploring novel formulations to improve solubility and minimize adverse reactions.

This technical guide provides a foundational resource for researchers dedicated to advancing the field of anesthesiology through the exploration of Propanidid's structural analogs.

References

Propanidid as a Competitive Inhibitor of Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Propanidid, a phenylacetate derivative, was introduced as a rapid-onset, short-duration anesthetic agent. Its mechanism of action is primarily understood through its effects on the central nervous system. However, its interaction with the peripheral nervous system, specifically the cholinergic system, is of significant interest. Research has established that propanidid acts as a competitive inhibitor of acetylcholinesterase (AChE)[1]. This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses, which can potentiate the effects of other neuromuscular blocking agents. Understanding the specifics of this competitive inhibition is crucial for a comprehensive pharmacological profile of propanidid and for the development of new drugs targeting the cholinergic system.

Competitive inhibition is a form of enzyme inhibition where the inhibitor molecule bears a structural similarity to the substrate, allowing it to bind to the active site of the enzyme. This binding is reversible and prevents the substrate from accessing the active site. The level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Quantitative Data on Acetylcholinesterase Inhibition by Propanidid

A comprehensive review of the available scientific literature indicates a lack of specific quantitative data for the inhibition of acetylcholinesterase by propanidid, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

For the purpose of future research and comparison, the following table structure is provided for the clear presentation of any forthcoming quantitative data.

| Enzyme | Inhibitor | Inhibition Type | IC50 | Ki | Reference |

| Acetylcholinesterase | Propanidid | Competitive | Data not available | Data not available | Pesando et al., 1980[1] |

| Serum Cholinesterase | Propanidid | Competitive | Lower than for AChE | Data not available | Pesando et al., 1980[1] |